molecular formula C12H9ClO3 B12941889 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde

Cat. No.: B12941889
M. Wt: 236.65 g/mol
InChI Key: QHLBMRHDGYUEHA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted at the 5-position with a phenoxy group bearing a chlorine atom at position 4 and a methyl group at position 2. The carbaldehyde group at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-(4-chloro-3-methylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H9ClO3/c1-8-6-9(2-4-11(8)13)15-12-5-3-10(7-14)16-12/h2-7H,1H3

InChI Key

QHLBMRHDGYUEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: 5-(4-Chloro-3-methylphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(4-Chloro-3-methylphenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Nitrophenyl Derivatives

5-(2/3/4-Nitrophenyl)furan-2-carbaldehydes () differ in nitro group positioning. Thermodynamic studies reveal that these compounds exhibit distinct sublimation enthalpies (ΔsubH° ≈ 90–110 kJ/mol) and vapor pressures, influenced by nitro group orientation and intermolecular interactions.

Halogenated Phenyl Derivatives

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Synthesized in 45.2% yield (water solvent), m.p. 126–128°C (). The absence of a methyl group on the phenyl ring may reduce steric hindrance, facilitating crystallization.
  • 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde : Features a methoxy group instead of methyl (). Methoxy’s electron-donating nature could alter reactivity in condensation reactions compared to the target compound.
  • 5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde : Fluorine’s strong electronegativity may enhance metabolic stability, a consideration in drug design ().

Heterocyclic Core Modifications

Thiophene vs. Furan Derivatives

  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) : Synthesized in lower yield (25%, DMSO solvent) with a lower m.p. (88–90°C) compared to furan analog 1a (). Thiophene’s larger atomic radius and higher aromaticity may reduce intermolecular forces, lowering melting points.

Benzofuran Derivatives

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran () demonstrates how fused-ring systems and sulfinyl groups expand applications in materials science, though synthetic complexity increases.

Functional Group Variations

Carboxylic Acid Derivatives

  • 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid (): Molecular weight 266.67 g/mol (C₁₃H₁₁ClO₄). The carboxylic acid group enables salt formation, improving water solubility compared to the carbaldehyde analog.

Thermodynamic and Physical Properties

While direct data for the target compound are unavailable, extrapolation from nitrophenyl analogs () suggests:

  • ΔsubH° : ~85–100 kJ/mol (lower than nitro derivatives due to reduced polarity).
  • Vapor Pressure : Higher than nitro analogs, favoring purification via sublimation.

Biological Activity

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is an organic compound notable for its unique structure, which includes furan and phenoxy functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H10ClO3
  • Molecular Weight : Approximately 280.70 g/mol
  • Structural Features : The presence of a chloro group and a methyl group on the phenoxy ring significantly influences its chemical behavior and biological properties.

Synthesis

The synthesis of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde typically involves the following steps:

  • Formation of the Phenoxy Group : Reaction of 4-chloro-3-methylphenol with furan-2-carbaldehyde.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This compound serves as a building block for synthesizing more complex organic molecules, enhancing its utility in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria suggest effective antibacterial properties, making it a candidate for further exploration in drug development.

Antifungal Properties

In addition to antibacterial effects, 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde has demonstrated antifungal activity against common fungal pathogens. The precise mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anthelmintic Activity

Preliminary studies suggest that this compound may also exhibit anthelmintic properties, showing effectiveness against certain parasitic worms. This opens avenues for research into its potential use in treating parasitic infections.

Structure-Activity Relationships (SAR)

The structural characteristics of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde play a crucial role in its biological activity. Key findings include:

  • The presence of the chloro group enhances the compound's reactivity and interaction with biological targets.
  • Methyl substitution on the phenyl ring appears to boost antibacterial efficacy, possibly due to increased lipophilicity, which aids in cell membrane penetration.

A comparative analysis with similar compounds reveals that modifications to the phenoxy group can significantly alter biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
5-(4-Chlorophenoxy)methylfuran-2-carbaldehydeContains a phenoxy groupLacks methyl substitution on the phenyl ring
5-(3-Chloro-4-fluorophenoxy)methylfuran-2-carbaldehydeContains a fluorine substituentDifferent halogen substitution may alter reactivity
5-(4-Chloro-3,5-dimethylphenoxy)methylfuran-2-carbaldehydeAdditional methyl group on the phenyl ringIncreased steric hindrance may affect reactivity

This table illustrates how subtle changes in structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Case Studies

Several studies have highlighted the potential applications of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde:

  • Antibacterial Efficacy : A study conducted on various bacterial strains showed that derivatives of this compound had MIC values lower than those of traditional antibiotics, indicating promising antibacterial activity.
  • Antifungal Testing : In vitro tests against fungal pathogens demonstrated that this compound could inhibit growth effectively, suggesting its potential as a therapeutic agent against fungal infections .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines indicated that modifications to the furan and phenoxy groups could enhance anticancer properties, warranting further investigation into its use as an anticancer agent .

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